2,4-Diisocyanato-1,3,5-triazine
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Overview
Description
2,4-Diisocyanato-1,3,5-triazine is a heterocyclic compound characterized by a triazine ring with two isocyanate groups attached at the 2 and 4 positions. This compound is part of the broader class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. The presence of isocyanate groups makes it highly reactive, which is beneficial for various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diisocyanato-1,3,5-triazine typically involves the reaction of cyanuric chloride with phosgene in the presence of a base. This reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired diisocyanate product. The reaction conditions often require controlled temperatures and the use of solvents such as dioxane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions further enhances the production process, making it economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diisocyanato-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate groups can react with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate derivatives.
Cycloaddition Reactions: It can participate in [4+2] cycloaddition reactions with dienes to form triazine derivatives.
Polymerization: The compound can polymerize with diols or diamines to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dioxane, tetrahydrofuran, dimethylformamide
Catalysts: Tertiary amines, metal catalysts
Major Products:
- Urea derivatives
- Carbamate derivatives
- Polyurethane polymers
Scientific Research Applications
2,4-Diisocyanato-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is employed in the modification of biomolecules for the development of bioconjugates and drug delivery systems.
Industry: The compound is used in the production of high-performance materials such as coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 2,4-Diisocyanato-1,3,5-triazine involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity is harnessed in various applications, such as the development of bioconjugates and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparison with Similar Compounds
2,4,6-Triisocyanato-1,3,5-triazine: Similar structure but with an additional isocyanate group, leading to higher reactivity.
2,4-Diamino-1,3,5-triazine: Contains amino groups instead of isocyanate groups, resulting in different reactivity and applications.
2,4-Dichloro-1,3,5-triazine: Contains chloro groups, commonly used as an intermediate in the synthesis of other triazine derivatives.
Uniqueness: 2,4-Diisocyanato-1,3,5-triazine is unique due to its dual isocyanate functionality, which provides high reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
500022-47-9 |
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Molecular Formula |
C5HN5O2 |
Molecular Weight |
163.09 g/mol |
IUPAC Name |
2,4-diisocyanato-1,3,5-triazine |
InChI |
InChI=1S/C5HN5O2/c11-2-8-4-6-1-7-5(10-4)9-3-12/h1H |
InChI Key |
VOUDXMXYROJCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=N1)N=C=O)N=C=O |
Origin of Product |
United States |
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